molecular formula C9H7N3O2 B1507820 2-(Pyridin-3-yl)pyrimidine-4,6-diol

2-(Pyridin-3-yl)pyrimidine-4,6-diol

Cat. No.: B1507820
M. Wt: 189.17 g/mol
InChI Key: LJZBLOVXKNOQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)pyrimidine-4,6-diol is a high-purity chemical compound supplied for research purposes only. It is not intended for diagnostic or therapeutic uses. As a member of the pyrimidine family, this heterocyclic aromatic compound serves as a valuable building block in medicinal chemistry and materials science research. Its molecular structure, which incorporates both pyridine and pyrimidine rings, makes it a potential precursor for the synthesis of more complex molecules, such as ligands for metal-organic frameworks (MOFs) or potential pharmacologically active agents . Researchers utilize this scaffold in developing compounds for various experimental applications, including but not limited to, catalytic studies and as a core structure in the design of novel enzyme inhibitors. Always refer to the safety data sheet (SDS) before use. This product is strictly for laboratory research and should not be used for personal, medical, or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O2/c13-7-4-8(14)12-9(11-7)6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14)

InChI Key

LJZBLOVXKNOQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yl Pyrimidine 4,6 Diol

Established Synthetic Routes to Pyrimidine-4,6-diol Scaffolds

The synthesis of the pyrimidine-4,6-diol core is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These approaches typically involve the formation of the six-membered diazine ring from acyclic precursors.

Condensation Reactions Utilizing Amidines and Malonate Derivatives

The most prevalent and versatile method for constructing the pyrimidine (B1678525) ring involves the condensation of an N-C-N fragment, such as an amidine or its congeners (e.g., urea (B33335), thiourea (B124793), guanidine), with a C-C-C dielectrophilic fragment. bu.edu.eg For the synthesis of pyrimidine-4,6-diol scaffolds, derivatives of malonic acid are the most common three-carbon component.

The classical Pinner synthesis, and variations thereof, react an amidine hydrochloride with a malonic ester or its derivative in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the malonate, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The use of substituted amidines and malonates allows for the introduction of a wide variety of functional groups onto the pyrimidine core. For example, reacting benzamidine (B55565) hydrochloride with malononitrile (B47326) in the presence of a magnetic nano Fe3O4 catalyst under solvent-free conditions has been reported for the synthesis of pyrimidine derivatives. growingscience.com Similarly, the condensation of various ethyl-β-ketoesters with amidine hydrochlorides can be achieved, sometimes under ultrasonic activation, to yield substituted 4-pyrimidinols. nih.gov

A common variation involves the reaction of thiourea with dimethyl malonate in the presence of sodium methoxide, which initially forms 2-thiobarbituric acid (2-mercaptopyrimidine-4,6-diol). google.com This intermediate is crucial for the synthesis of 2-substituted pyrimidine-4,6-diols.

Table 1: Examples of Condensation Reactions for Pyrimidine Scaffolds

N-C-N Reagent C-C-C Reagent Catalyst/Conditions Product Type
Amidine Hydrochloride Malonic Ester Sodium Ethoxide 2-Substituted Pyrimidine-4,6-diol
Thiourea Dimethyl Malonate Sodium Methoxide 2-Mercaptopyrimidine-4,6-diol
Guanidine (B92328) Hydrochloride Chalcones Silver Oxide, Isopropanol 2-Aminopyrimidine Derivatives

Cyclization Approaches for the Pyrimidine Core Formation

Beyond simple condensations, various cyclization strategies have been developed to form the pyrimidine nucleus. These methods can offer alternative pathways, sometimes with improved regioselectivity or milder reaction conditions.

One such approach is the intramolecular cyclization of a pre-formed acyclic precursor. For instance, β-formyl enamides can undergo samarium chloride-catalyzed cyclization using urea as an ammonia (B1221849) source under microwave irradiation to yield pyrimidines. organic-chemistry.org Another strategy involves the tandem aza-Wittig/electrocyclic ring closure of appropriately functionalized precursors, which provides a powerful method for constructing fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. acs.org

Ring transformation reactions also serve as a route to pyrimidines. For example, 2-alkylidenetetrahydrofurans can react with amidines to yield 4-(3-hydroxyalkyl)pyrimidines through a ring-opening and re-cyclization sequence. growingscience.com These diverse cyclization methods highlight the flexibility and adaptability of synthetic strategies leading to the pyrimidine core. mdpi.com

Targeted Synthesis of 2-(Pyridin-3-yl)pyrimidine-4,6-diol

The specific synthesis of this compound can be achieved by adapting the general methods described above, using 3-pyridinecarboxamidine (B3006089) as the key amidine component.

A logical and established pathway involves the condensation of 3-pyridinecarboxamidine with a suitable malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. The reaction assembles the desired pyridinyl-substituted pyrimidine ring in a single step.

Reaction Pathway Optimization Strategies, Including Microwave-Assisted Synthesis

Traditional heating methods for pyrimidine synthesis can be time-consuming and energy-intensive. nih.gov To overcome these limitations, microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. nih.govrasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purer products. researchgate.netresearchgate.net

For the synthesis of this compound, irradiating a mixture of 3-pyridinecarboxamidine hydrochloride and diethyl malonate with a base in a suitable solvent (or under solvent-free conditions on a solid support) in a microwave reactor can significantly enhance the efficiency of the cyclocondensation. nih.govnih.gov Optimization of parameters such as temperature, reaction time, and the choice of base and solvent is crucial for maximizing the yield and purity of the target compound. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MWI)
Reaction Time Hours to Days google.com Seconds to Minutes researchgate.net
Energy Consumption High Low
Yield Moderate to Good Often Improved researchgate.net
Side Reactions More prevalent Reduced

| Conditions | Often harsh solvents and high temperatures | Milder conditions, solvent-free options researchgate.netresearchgate.net |

Exploration of Green Chemistry Principles in Synthetic Protocols

The synthesis of pyrimidine derivatives is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. powertechjournal.compowertechjournal.com These principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. rasayanjournal.co.inresearchgate.net

Several green strategies are applicable to the synthesis of this compound:

Catalysis: Utilizing reusable heterogeneous catalysts, such as porous poly-melamine-formaldehyde or modified ZnO nanoparticles, can replace stoichiometric reagents, simplify purification, and allow for catalyst recycling. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by using a planetary ball mill or by simply heating the neat reactants, eliminates the environmental and safety issues associated with volatile organic solvents. growingscience.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions where the amidine, malonate, and another component are combined in a single step improves atom economy and process efficiency by reducing the number of synthetic and purification steps. rasayanjournal.co.in

Alternative Energy Sources: As mentioned, microwave irradiation and also ultrasound-assisted synthesis are energy-efficient alternatives to conventional heating. nih.govresearchgate.net

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. rasayanjournal.co.in

Advanced Derivatization Strategies for Analog Libraries

The this compound scaffold is a valuable starting point for the creation of diverse chemical libraries for screening in various research contexts, including medicinal chemistry. nih.govgoogle.com Derivatization can be targeted at several positions on the molecule.

Substitution at the Pyrimidine Core: The hydroxyl groups at the 4- and 6-positions are key handles for derivatization. They can be converted into other functional groups, most commonly chloro groups, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov These 4,6-dichloro intermediates are highly reactive towards nucleophilic substitution, allowing for the introduction of amines, alkoxides, and other nucleophiles to generate a wide array of 4,6-disubstituted analogs. mdpi.com

Modification of the Pyridine (B92270) Ring: The pyridine ring can be substituted with various functional groups to explore structure-activity relationships. This can be achieved either by starting with a pre-functionalized nicotinic acid derivative to build the corresponding amidine or by direct electrophilic substitution on the 2-(pyridin-3-yl)pyrimidine (B13475178) core, although the latter may be complicated by the electronic nature of the fused ring system.

N-Alkylation/Arylation: The nitrogen atoms of the pyrimidine ring can potentially be alkylated or arylated to further expand the chemical space of the analog library.

These strategies enable the systematic modification of the parent compound, facilitating the exploration of its chemical and biological properties. The synthesis of libraries of related 2-(pyridin-2-yl) pyrimidine derivatives has been successfully used to identify compounds with specific biological activities. nih.gov

Chemical Modifications at the Pyrimidine Ring Hydroxyl Groups and Carbon Positions

The pyrimidine core of this compound is amenable to a variety of chemical modifications, particularly at the hydroxyl groups and the C5 carbon position. These transformations are crucial for altering the electronic properties, solubility, and steric profile of the molecule.

A primary transformation of the diol involves the conversion of the hydroxyl groups into more reactive leaving groups, such as chlorides. This is typically achieved by treating the diol with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,6-dichloropyrimidine (B16783) derivative is a key intermediate for subsequent nucleophilic substitution reactions. mdpi.com This intermediate allows for the introduction of a wide array of functional groups by reaction with various nucleophiles, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse libraries of 4,6-disubstituted 2-(pyridin-3-yl)pyrimidines. mdpi.comnih.gov

The C5 position of the pyrimidine ring, being electron-rich, is susceptible to electrophilic substitution. A notable example of this is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction, employing a Vilsmeier reagent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), introduces a formyl group at the C5 position. mdpi.commtroyal.ca Studies on analogous 2-substituted pyrimidine-4,6-diols have shown that this formylation proceeds without the substitution of the hydroxyl groups for chlorine atoms. mdpi.com The resulting 5-formyl-2-(pyridin-3-yl)pyrimidine-4,6-diol is a valuable synthon for further derivatization, for instance, through condensation reactions or as a precursor for other functional groups.

Table 1: Chemical Modifications at the Pyrimidine Ring
PositionReaction TypeReagentsProductReference
C4, C6ChlorinationPOCl₃4,6-Dichloro-2-(pyridin-3-yl)pyrimidine mdpi.com
C4, C6Nucleophilic SubstitutionAmines, Alkoxides, Thiolates4,6-Disubstituted-2-(pyridin-3-yl)pyrimidines mdpi.comnih.gov
C5Vilsmeier-Haack FormylationPOCl₃, DMF5-Formyl-2-(pyridin-3-yl)pyrimidine-4,6-diol wikipedia.orgijpcbs.commdpi.com

Structural Diversification of the Pyridine Moiety

The pyridine ring of this compound offers another avenue for structural diversification, allowing for the introduction of various substituents to modulate the compound's properties.

One of the most powerful methods for functionalizing the pyridine ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netillinois.edu This reaction typically involves the coupling of a halo-substituted pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. mdpi.comrsc.org To apply this to the target molecule, the pyridine ring would first need to be halogenated, for instance, to introduce a bromine atom. The resulting bromopyridinyl-pyrimidine derivative can then be coupled with a wide range of aryl and heteroaryl boronic acids to generate a library of analogs with diverse substituents on the pyridine ring. researchgate.netillinois.edu The reactivity of the C-X bond in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl. illinois.edu

Another versatile approach for diversifying the pyridine moiety involves the use of pyridine N-oxides. semanticscholar.orgresearchgate.net Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org For instance, a 3-substituted pyridine N-oxide can be synthesized and then subjected to various transformations to introduce substituents at different positions of the pyridine ring before its incorporation into the pyrimidine structure. This strategy provides access to a broad spectrum of substituted pyridines that can then be used as starting materials for the synthesis of 2-(substituted-pyridin-3-yl)pyrimidine-4,6-diol analogs.

Table 2: Structural Diversification of the Pyridine Moiety
Reaction TypeKey IntermediateReagentsProduct TypeReference
Suzuki-Miyaura CouplingHalo-2-(pyridin-3-yl)pyrimidine-4,6-diolAryl/Heteroaryl boronic acids, Pd catalyst, Base2-(Aryl/Heteroaryl-pyridin-3-yl)pyrimidine-4,6-diols researchgate.netillinois.edumdpi.comrsc.org
N-Oxide Chemistry3-Substituted Pyridine N-oxideVarious nucleophiles/electrophiles2-(Substituted-pyridin-3-yl)pyrimidine-4,6-diols semanticscholar.orgresearchgate.netntnu.no

Multi-component Reaction Approaches for Novel Analog Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for generating libraries of structurally diverse analogs for screening purposes.

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. nih.gov A variation of this reaction can be envisioned for the synthesis of this compound analogs. This would involve the one-pot condensation of a 3-pyridinecarboxaldehyde (B140518) derivative, a β-dicarbonyl compound (such as a malonic acid ester), and an amidine (like guanidine or acetamidine). The choice of the β-dicarbonyl compound would determine the substituents at the C5 position of the resulting pyrimidine ring.

Another relevant MCR approach is the synthesis of pyrido[2,3-d]pyrimidines, which involves the cyclocondensation of an α,β-unsaturated ester, an amidine system, and a C-nucleophile like malononitrile or ethyl cyanoacetate. url.edu While this leads to a fused ring system, the principles can be adapted for the synthesis of pyridinylpyrimidines by carefully selecting the starting materials. For instance, a three-component reaction involving a pyridine-containing building block, an amidine, and a suitable dicarbonyl equivalent could provide a direct route to novel analogs of this compound. These MCRs offer a streamlined approach to a wide range of analogs with modifications at various positions of the pyrimidine ring. researchgate.net

Table 3: Multi-component Reaction Approaches
Reaction Name/TypeKey Starting MaterialsProduct TypeReference
Biginelli-type Reaction3-Pyridinecarboxaldehyde, β-Dicarbonyl compound, AmidineSubstituted 2-(Pyridin-3-yl)pyrimidines nih.gov
Pyrido[2,3-d]pyrimidine Synthesis AdaptationPyridine-containing building block, Amidine, C-nucleophileNovel 2-(Pyridin-3-yl)pyrimidine analogs url.eduresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Design of 2-(Pyridin-3-yl)pyrimidine-4,6-diol Derivatives for Modulated Activity

The systematic design of derivatives based on a core scaffold is a cornerstone of modern drug discovery. In the case of pyrimidine-containing compounds, research has demonstrated that even subtle modifications to the molecular structure can lead to significant changes in biological activity. nih.govresearchgate.nethumanjournals.com For instance, studies on 2-phenylpyrimidine (B3000279) derivatives as antifungal agents targeting the enzyme CYP51 have provided a clear roadmap for how structural alterations can modulate efficacy. nih.gov

For example, a series of derivatives can be synthesized where the position of a particular substituent, such as a halogen or a cyano group, is varied across the ortho, meta, and para positions of the phenyl ring. The resulting biological data, often expressed as the minimum inhibitory concentration (MIC) against a panel of pathogens, reveals the optimal substitution pattern for activity. Further diversification can be achieved by introducing a range of substituents with varying electronic and steric properties at the most favorable position.

The following interactive table showcases a representative dataset from a study on 2-phenylpyrimidine derivatives, illustrating how systematic modifications can influence antifungal activity. nih.gov

Elucidation of Electronic and Steric Effects of Substituents on Molecular Recognition

The biological activity of a molecule is intrinsically linked to its ability to interact with a specific biological target, a process known as molecular recognition. These interactions are governed by a delicate balance of electronic and steric effects. In the context of this compound derivatives, substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings can profoundly influence these properties.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution across the entire molecule. This, in turn, can affect the strength of hydrogen bonds, dipole-dipole interactions, and other non-covalent interactions that are crucial for binding to a biological target. For instance, the introduction of an electron-withdrawing group, such as a trifluoromethyl group (-CF3), can enhance the acidity of nearby protons, potentially leading to stronger hydrogen bond donation. In the study of 2-phenylpyrimidine derivatives, the compound with a 4-trifluoromethyl substituent (C6) exhibited the most potent antifungal activity, suggesting a favorable electronic contribution to its binding affinity. nih.gov

Steric Effects: The size and shape of a substituent, or its steric bulk, play a critical role in determining how well a molecule fits into the binding pocket of its target. A bulky substituent may clash with the amino acid residues of the protein, leading to a decrease in binding affinity. Conversely, a well-placed substituent can occupy a hydrophobic pocket, leading to favorable van der Waals interactions and increased potency. The progressive increase in activity observed when moving from a fluorine to a bromine substituent at the 4-position of the phenyl ring in 2-phenylpyrimidine derivatives suggests that the size of the halogen plays a role in optimizing interactions within the binding site. nih.gov However, the decrease in activity with the larger iodine substituent indicates a potential steric clash. nih.gov

The interplay between electronic and steric effects is often complex and not always intuitive. A substituent that is electronically favorable may be sterically hindered, and vice versa. Therefore, a systematic approach to derivatization is essential to deconvolute these effects and identify the optimal combination for the desired biological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Pyrimidine-Pyridyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models can be invaluable tools in drug discovery, allowing for the prediction of the activity of novel compounds and providing insights into the key structural features that govern their behavior.

For pyrimidine-pyridyl derivatives, a QSAR/QSPR study would typically involve the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques to ensure its reliability.

A QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors identified several key descriptors that influence their inhibitory activity. nih.gov These included descriptors related to atomic properties like Sanderson electronegativity and polarizability, highlighting the importance of electronic factors in the activity of this class of compounds. nih.gov

The following interactive table presents a hypothetical set of descriptors that could be used in a QSAR model for pyrimidine-pyridyl derivatives, along with their potential impact on biological activity.

By developing robust QSAR/QSPR models, researchers can prioritize the synthesis of the most promising derivatives, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Biological Activities and Molecular Mechanisms of Action of 2 Pyridin 3 Yl Pyrimidine 4,6 Diol Analogs

Anti-proliferative Potentials and Cell Cycle Modulation

Analogs of 2-(pyridin-3-yl)pyrimidine-4,6-diol have shown notable anti-proliferative effects across various cancer cell lines. Their ability to inhibit cell growth is often linked to the induction of programmed cell death and cell cycle arrest, mediated by the modulation of critical intracellular signaling pathways.

Inhibition of Cellular Growth in Diverse Research Cell Lines

A number of studies have highlighted the broad-spectrum anti-proliferative efficacy of pyrimidine (B1678525) derivatives. For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and evaluated for their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Among these, compound 7l exhibited significant anti-proliferative activity against a panel of human cancer cell lines, including MV4-11 (leukemia), HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov Notably, these compounds displayed lower toxicity towards normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov

Similarly, other related structures, such as pyrido[3,4-d]pyrimidine (B3350098) and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have demonstrated potent inhibition of cancer cell growth. nih.govnih.gov For example, compound B30 from the pyrido[3,4-d]pyrimidine series inhibited the growth of HCC827 and H1975 non-small cell lung cancer cells with IC₅₀ values of 0.044 μM and 0.40 μM, respectively. nih.gov Furthermore, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown anti-proliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.govmdpi.com

Table 1: Anti-proliferative Activity of Selected Pyrimidine Analogs
Compound/Analog ClassCell Line(s)IC₅₀ (µM)Source(s)
N-(pyridin-3-yl)pyrimidin-4-amine (7l)MV4-110.83 nih.gov
HT-292.12 nih.gov
MCF-73.12 nih.gov
HeLa8.61 nih.gov
Pyrido[3,4-d]pyrimidine (B30)HCC8270.044 nih.gov
H19750.40 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)A-549, PC-3, HCT-116, MCF-7Not specified nih.gov
Thieno[2,3-d]pyrimidine (3)MCF-70.045 mdpi.com
Thieno[2,3-d]pyrimidine (4)MCF-70.11 mdpi.com
Thieno[2,3-d]pyrimidine (2)MDA-MB-2310.16 mdpi.com

Induction of Programmed Cell Death Pathways and Cell Cycle Arrest

The anti-proliferative activity of these pyrimidine analogs is closely associated with their ability to trigger programmed cell death, or apoptosis, and to halt the cell cycle at specific checkpoints. Mechanistic studies on the N-(pyridin-3-yl)pyrimidin-4-amine derivative, 7l, revealed that it induces both cell cycle arrest and apoptosis in HeLa cells in a dose-dependent manner. nih.gov

Further investigations into related pyrimidine structures have provided more detailed insights into these processes. For instance, new pyrazolo-[3,4-d]-pyrimidine derivatives that inhibit Src kinase were found to cause cell cycle arrest in the G2/M phase. nih.gov This arrest is likely mediated through the regulation of cdc2 and CDC25C phosphorylation. nih.gov These compounds also induced apoptosis by modulating the expression of apoptotic proteins Bax and Bcl2. nih.gov Similarly, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as inducers of apoptosis. nih.gov Compound 8a, a potent EGFR inhibitor from this class, was shown to arrest the cell cycle in the pre-G1 phase and significantly induce apoptosis in PC-3 prostate cancer cells, an effect correlated with a 5.3-fold increase in the level of caspase-3. nih.gov

Modulation of Key Intracellular Signaling Cascades

The ability of this compound analogs to influence cell proliferation and survival is rooted in their capacity to modulate key intracellular signaling cascades. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and apoptosis.

For example, the N-(pyridin-3-yl)pyrimidin-4-amine derivatives were specifically designed as inhibitors of CDK2, a key enzyme in cell cycle progression. nih.gov The most promising compound, 7l, demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex with an IC₅₀ of 64.42 nM, comparable to the known CDK inhibitor AZD5438. nih.gov By inhibiting CDK2, these compounds effectively block the cell cycle and prevent cancer cell proliferation.

Other pyrimidine-based compounds have been shown to target different kinases involved in cancer progression. For instance, pyrido[3,4-d]pyrimidine derivatives have been developed as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov Compound B30 from this series was found to suppress EGFR phosphorylation in a dose-dependent manner in the HCC827 cell line. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov

Enzyme Inhibition and Receptor Binding Profiles

Beyond their anti-proliferative effects, analogs of this compound have been investigated for their ability to inhibit specific enzymes and bind to cellular receptors, opening up avenues for other therapeutic applications.

Kinase Inhibition Studies (e.g., CDK2, GPR84 agonism)

As previously mentioned, a significant area of research has focused on the development of pyrimidine derivatives as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine (B94841) ring, has proven to be particularly effective for targeting cyclin-dependent kinases. nih.gov These compounds can act as ATP-competitive inhibitors, binding to the kinase domain and blocking its activity. nih.gov The development of CDK2 inhibitors has been a major focus, with several studies demonstrating the potential of pyrimidine-based compounds to inhibit this key cell cycle regulator. nih.govnih.govresearchgate.net

In addition to kinase inhibition, certain 2-alkylpyrimidine-4,6-diol derivatives have been identified as potent agonists of the G protein-coupled receptor 84 (GPR84). nih.govnih.gov GPR84 is primarily expressed in hematopoietic cells and is implicated in inflammatory responses. nih.gov A high-throughput screening identified 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist with an EC₅₀ of 139 nM. nih.gov Subsequent structural modifications led to the discovery of even more potent agonists, such as 6-nonylpyridine-2,4-diol, with an EC₅₀ of 0.189 nM. nih.govnih.gov These agonists are valuable tools for studying the physiological functions of GPR84. nih.govnih.gov

Table 2: Kinase Inhibition and Receptor Agonism of Pyrimidine Analogs
Compound/Analog ClassTargetActivityValueSource(s)
N-(pyridin-3-yl)pyrimidin-4-amine (7l)CDK2/cyclin A2IC₅₀64.42 nM nih.gov
2-(hexylthio)pyrimidine-4,6-diolGPR84EC₅₀139 nM nih.gov
6-nonylpyridine-2,4-diolGPR84EC₅₀0.189 nM nih.govnih.gov
Pyrido[3,4-d]pyrimidine (B30)EGFRL858RIC₅₀1.1 nM nih.gov
EGFRL858R/T790M/C797SIC₅₀7.2 nM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWTIC₅₀0.099 µM nih.gov
EGFRT790MIC₅₀0.123 µM nih.gov

Cholinesterase Inhibition Mechanisms

A distinct line of research has explored the potential of pyrimidine and pyridine (B92270) derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.govmdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. A series of pyrimidine and pyridine diamines were designed as dual-binding site inhibitors of cholinesterases. nih.gov Many of these compounds were found to be mixed or uncompetitive inhibitors of both AChE and BChE in the nanomolar range. nih.gov For instance, compound 9 was the most active against Electrophorus electricus AChE (EeAChE) with a Kᵢ of 0.312 μM, while compound 22 was the most potent inhibitor of equine BChE (eqBChE) with a Kᵢ of 0.099 μM. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of the enzymes. acs.orgnih.gov

Other Relevant Enzyme Target Identification and Inhibition Kinetics

Analogs of this compound, which belong to the broader class of pyrimidine derivatives, have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. The core pyrimidine scaffold is versatile, allowing for structural modifications that lead to high-affinity binding and inhibition of diverse enzyme targets. nih.gov

Research has shown that pyrimidine-based compounds can effectively target protein kinases, which are crucial regulators of cellular processes. For instance, a series of 4,6-disubstituted pyrimidine derivatives were synthesized and found to inhibit Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. nih.gov Similarly, derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), another enzyme implicated in Alzheimer's disease, with IC₅₀ values in the nanomolar range. researchgate.net

Furthermore, pyrimidine analogs have been developed as inhibitors of enzymes involved in cell growth and inflammation. Palbociclib, a piperazine (B1678402) pyridopyrimidine, is a known inhibitor of cyclin-dependent kinases (CDK) involved in the cell cycle. nih.gov Other analogs act as inhibitors of Dihydrofolate Reductase (DHFR), which is essential for the synthesis of purines and pyrimidines, thereby halting DNA and RNA synthesis. nih.gov In the context of inflammation, specific 5-nitropyrimidine-2,4-dione analogs have been synthesized as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. nih.gov

The table below summarizes the inhibitory activities of various pyrimidine analogs against different enzyme targets.

Compound Class/DerivativeEnzyme TargetInhibition Data (IC₅₀)Reference
4-(4-aryl piperazin-1-yl)-6-(thiophen-3-yl)pyrimidineMicrotubule Affinity-Regulating Kinase 4 (MARK4)Micromolar (µM) range nih.gov
4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-olGlycogen Synthase Kinase-3β (GSK-3β)17.2 nM researchgate.net
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneInducible Nitric Oxide Synthase (iNOS)6.2 µM nih.gov

Antimicrobial Efficacy and Mechanisms

The pyrimidine scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in numerous pharmacologically active molecules. Analogs have demonstrated a wide range of activities against bacteria and fungi.

Antibacterial Spectrum and Modes of Action

Derivatives of pyrimidine have shown considerable efficacy against a variety of bacterial species. nih.gov A study focusing on novel 4,6-dihydroxypyrimidine (B14393) hydrazones, which share the core dihydroxypyrimidine ring with the subject compound, revealed broad-spectrum antibacterial activity. acs.org For example, the derivative IV-C9 exhibited greater than 85% control against five different bacteria at a concentration of 50 µg/mL. acs.org

Another related series, 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which incorporate the pyridin-3-yl moiety, displayed potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. nih.gov The introduction of a fluorine atom into these structures significantly enhanced their antibacterial effects. nih.gov Molecular docking studies suggest these compounds may act by binding to bacterial targets, and certain derivatives showed a significant ability to inhibit biofilm formation, a key factor in bacterial persistence and resistance. nih.gov

The antibacterial activity of various pyrimidine derivatives is detailed in the table below.

Bacterial StrainCompound Series/DerivativeActivity Metric (MIC/Inhibition)Reference
Bacillus subtilis4,6-disubstituted pyrimidine derivativesActive nih.gov
Pseudomonas aeruginosa4,6-disubstituted pyrimidine derivativesActive nih.gov
Gram-Positive Bacteria3-(pyridin-3-yl)-2-oxazolidinone derivatives (e.g., 21d)MICs similar to Linezolid nih.gov
5 Bacterial Panel4,6-dihydroxypyrimidine hydrazone (IV-C9)>85% control at 50 µg/mL acs.org

Antifungal Activity and Target Pathways

Pyrimidine analogs are also recognized for their significant antifungal properties. nih.gov The well-known antifungal drug Flucytosine (5-FC) is a pyrimidine analog, and newer derivatives continue to be explored for their efficacy against pathogenic fungi. nih.gov

A comprehensive study on 4,6-dihydroxypyrimidine hydrazones demonstrated potent, broad-spectrum antifungal activity against a panel of 15 different fungi. acs.org One specific analog, IV-C9, showed over 80% control against 11 fungal species at a concentration of 50 µg/mL. acs.org Notably, this compound's activity against Fusarium acuminatum, Colletotrichum capsici, and Sclerotium rolfsii was 30, 26, and 67 times greater, respectively, than a reference compound, indicating that the 4,6-dihydroxypyrimidine ring enhances the antifungal spectrum. acs.org Other studies on pyrazolo[3,4-d]pyrimidin derivatives have also confirmed significant activity against various fungal strains. nih.gov

The antifungal activity of selected pyrimidine analogs is presented below.

Fungal StrainCompound Series/DerivativeActivity Metric (Inhibition)Reference
11 Fungal Species Panel4,6-dihydroxypyrimidine hydrazone (IV-C9)>80% control at 50 µg/mL acs.org
Aspergillus nigerPyrimido[4,5-d]pyrimidine derivativesActive researchgate.net
Aspergillus flavusPyrimido[4,5-d]pyrimidine derivativesActive researchgate.net
Candida albicans6-Chloro-2,4-diamino pyrimidineActive researchgate.net

Anti-inflammatory Properties and Immunomodulation

Pyrimidine-containing compounds are well-established as anti-inflammatory agents. nih.gov Their mechanism often involves the inhibition of key inflammatory mediators, including pro-inflammatory cytokines and nitric oxide (NO). nih.gov

Inhibition of Pro-inflammatory Cytokine Production

Analogs of pyrimidine have demonstrated the ability to suppress the production of pro-inflammatory cytokines, which are central to the inflammatory response. nih.gov Research on pyrimido[1,2-b]pyridazin-2-one derivatives showed that these compounds could induce a statistically significant decrease in the gene expression of various cytokines and chemokines. nih.gov The activation of inflammatory cells like macrophages by stimuli such as lipopolysaccharide (LPS) leads to the release of cytokines including tumor necrosis factor-α (TNF-α) and various interleukins (IL). google.com Pyrimidine derivatives can interfere with these signaling pathways, thereby reducing the inflammatory cascade. nih.gov

Modulation of Nitric Oxide (NO) Production

A key aspect of the anti-inflammatory action of pyrimidine analogs is their ability to modulate the production of nitric oxide (NO). google.com Under pathological conditions, the enzyme inducible nitric oxide synthase (iNOS) is activated, leading to a massive and sustained production of NO, which contributes to inflammation and tissue damage. google.comnih.gov

Several studies have focused on pyrimidine derivatives as inhibitors of iNOS activity and subsequent NO production. A study on 5-nitropyrimidine-2,4-dione analogs identified a compound that inhibited NO production in LPS-induced RAW 264.7 macrophage cells with an IC₅₀ value of 8.6 µM. nih.gov This inhibition was directly linked to the suppression of iNOS enzyme activity. nih.gov Similarly, pyrimido[1,2-b]pyridazin-2-one derivatives have been reported to have strong inhibitory activity on NO production, with one compound showing an IC₅₀ of 29.94 µM. nih.gov Patents have also been filed for pyrimidine compounds specifically designed to simultaneously reduce the production of both NO and prostaglandin (B15479496) E2, another key inflammatory mediator. google.com

Compound/SeriesCell Line/ModelActivity Metric (IC₅₀)Reference
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneLPS-induced RAW 264.7 cells8.6 µM nih.gov
Pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1)Not specified29.94 µM nih.gov

Antiviral Activities and Viral Replication Interference

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore in antiviral drug discovery. nih.gov Various derivatives have been shown to inhibit a wide range of viruses, including influenza viruses, human immunodeficiency virus (HIV), and coronaviruses. nih.govunisi.it The mechanism of action often involves the inhibition of crucial viral enzymes or interference with processes essential for viral replication. unisi.itnih.gov

Research into pyridine and pyrimidine derivatives has identified their potential to act as antiviral agents by targeting different stages of the viral life cycle. nih.gov For instance, some pyridine compounds have demonstrated the ability to inhibit viral replication by blocking viral entry into host cells or by inhibiting viral enzymes such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses. unisi.it

A notable analog, N2-cyclopropyl-N5-(pyridin-3-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine , which shares the pyridin-3-yl moiety with the target compound, has been synthesized and evaluated for its antiviral potency. mdpi.com This compound, along with other pyrimido[4,5-d]pyrimidines, exhibited efficacy against human coronavirus 229E (HCoV-229E). mdpi.com While the broader series of derivatives showed weak antiviral activity against several other viruses, the specific activity against a coronavirus highlights the potential of the pyridin-3-yl-pyrimidine scaffold as a starting point for the development of targeted antiviral therapies. mdpi.comnih.gov The antiviral assays were based on the inhibition of the virus-induced cytopathic effect, with the half-maximal effective concentration (EC₅₀) being a key parameter for quantifying antiviral activity. mdpi.com

Another strategy involves targeting host cell factors that are essential for viral replication, which can lead to the development of broad-spectrum antiviral agents. mdpi.com For example, the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been shown to prevent influenza virus replication. mdpi.com This indicates that compounds interfering with pyrimidine metabolism can have a significant antiviral effect.

The following table summarizes the antiviral activity of a relevant analog.

Compound NameVirusAssayEC₅₀ (µM)
N2-cyclopropyl-N5-(pyridin-3-yl)pyrimido[4,5-d]pyrimidine-2,5-diamineHuman coronavirus 229E (HCoV-229E)Cytopathic Effect-

EC₅₀ data was not explicitly provided in the search results for this specific analog, but the study noted its efficacy.

Investigations into DNA/RNA Interactions and Intercalation

The ability of small molecules to interact with DNA and RNA is a critical aspect of their potential therapeutic applications, including antiviral and anticancer activities. nih.govnih.gov Pyrimidine and pyridine derivatives are known to interact with nucleic acids through various modes, including groove binding and intercalation. mdpi.comnih.gov These interactions can disrupt DNA replication and transcription, leading to cellular growth inhibition or viral replication blockage.

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety have demonstrated their ability to bind to DNA. nih.gov Spectroscopic and molecular docking studies revealed that these compounds can interact with DNA via a combination of groove binding and partial intercalation. nih.gov The pyrimidine group was observed to insert between the base pairs of the DNA, while the pyridine ring extended into the grooves. nih.gov

Furthermore, the pyrimidine ring itself is a key structural motif in many molecules that interact with kinases by forming hydrogen bonds, a principle that can also apply to interactions with the functional groups of nucleic acid bases. nih.gov The planar nature of aromatic heterocyclic systems, such as pyridine and pyrimidine, facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This action can lead to conformational changes in the DNA, such as unwinding and kinking, thereby interfering with its biological functions. mdpi.com

The investigation into the DNA and RNA binding capabilities of this compound analogs is an ongoing area of research. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity.

Compound ClassInteraction Mode with DNA
4,6-Dihydrazone pyrimidine derivatives with pyridine moietyGroove binding and partial intercalation
Ruthenium diimine complexes with 2-(2-pyridyl)-quinoxalineMinor groove binding

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. semanticscholar.orgnih.gov By calculating the forces on each atom, DFT methods iteratively adjust atomic positions until a minimum energy structure is found. This process also allows for the exploration of the molecule's potential energy surface, identifying stable conformations and the energy barriers between them.

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311G++(d,p), are employed to predict geometric parameters such as bond lengths and angles. semanticscholar.orgirjweb.comresearchgate.net For instance, in studies of related pyrimidine compounds, DFT has been used to confirm their optimized structures as true minima on the potential energy surface through vibrational frequency calculations. While specific data for 2-(Pyridin-3-yl)pyrimidine-4,6-diol is not detailed in the available literature, the methodology would be directly applicable. The geometry optimization would clarify the planarity of the pyrimidine and pyridine (B92270) rings and the orientation of the hydroxyl groups.

Table 1: Illustrative Geometric Parameters from DFT Calculations on a Related Pyrimidine Derivative. This table presents example data from a DFT study on a substituted pyrimidine to illustrate typical outputs. The data does not represent this compound.

ParameterBond/AngleCalculated Value
Bond LengthC=N~1.34 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-N-C~116°
Dihedral AngleRing-SubstituentVaries based on conformation

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For various pyrimidine derivatives, DFT calculations have been used to determine the energies of these orbitals. irjweb.comresearchgate.net For example, one study on a pyrimidine derivative reported an E(HOMO) of -6.26 eV and an E(LUMO) of -0.88 eV, indicating its capacity to act as both an electron donor and acceptor. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another tool derived from quantum calculations. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridine and pyrimidine rings and the oxygen atoms of the hydroxyl groups, indicating these as likely sites for hydrogen bonding or interaction with electrophiles.

Table 2: Example Frontier Orbital Energies from a DFT Study on a Pyrimidine Derivative. This table shows representative HOMO-LUMO data to demonstrate the outputs of such an analysis. The values are not specific to this compound.

ParameterDescriptionIllustrative Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.26
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.88
ΔE (Gap)Energy difference between HOMO and LUMO5.38

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, computational models are used to simulate its interaction with biological targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov This method uses scoring functions to estimate the binding affinity, helping to identify plausible binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts. Pyrimidine derivatives have been extensively studied as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs). nih.govnih.gov Docking studies of pyrazolo[3,4-d]pyrimidine derivatives into the CDK2 active site, for instance, have confirmed that a crucial hydrogen bond with the amino acid residue Leu83 is essential for binding. nih.gov

For this compound, docking studies would be performed against identified targets to predict its binding mode. The hydroxyl groups and the nitrogen atoms of the heterocyclic rings would be expected to be primary sites for forming hydrogen bonds with amino acid residues in the target's binding pocket.

While docking provides a static snapshot of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov These simulations can validate the stability of binding poses predicted by docking and provide a more accurate estimation of binding free energy. Studies on other pyrimidine-based kinase inhibitors have used MD simulations to confirm the stability of the ligand within the binding pocket and the persistence of key hydrogen bonds over the simulation period. nih.gov

In Silico ADMET Predictions and Drug-Likeness Assessment

Before a compound can be considered for drug development, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools provide an early assessment of a compound's drug-likeness. gjpb.deresearchgate.netnih.gov

These tools use computational models to estimate various physicochemical and biological properties. For example, Molinspiration and SwissADME are web tools that calculate properties like lipophilicity (LogP), water solubility, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. ajol.info PreADMET and other software can predict absorption rates (e.g., human intestinal absorption), plasma protein binding, blood-brain barrier penetration, and potential toxicity. gjpb.deresearchgate.net Studies on various heterocyclic compounds, including pyrimidines, routinely use these tools to screen libraries of molecules and prioritize those with favorable ADMET profiles for synthesis and further testing. nih.govgjpb.deresearchgate.net For this compound, these predictions would be crucial for assessing its potential as an orally bioavailable and safe drug candidate.

Table 3: Common In Silico ADMET and Drug-Likeness Parameters. This table lists key properties evaluated during in silico screening. The values are not specific to the title compound but represent typical parameters of interest.

PropertyDescriptionFavorable Range/Outcome
Molecular WeightMass of the molecule< 500 Da (Lipinski's Rule)
LogPOctanol-water partition coefficient (lipophilicity)< 5 (Lipinski's Rule)
H-Bond DonorsNumber of hydrogen bond donors (e.g., -OH, -NH)< 5 (Lipinski's Rule)
H-Bond AcceptorsNumber of hydrogen bond acceptors (e.g., N, O atoms)< 10 (Lipinski's Rule)
Human Intestinal AbsorptionPercentage of compound absorbed from the gutHigh
Blood-Brain Barrier (BBB)Ability to cross the BBBLow (for peripherally acting drugs)
Toxicity RiskPrediction of mutagenicity, carcinogenicity, etc.Low or None

Cheminformatics and Virtual Screening Methodologies for Compound Prioritization

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research focused on the computational and theoretical chemistry of This compound . While computational methods are widely applied to other pyridine and pyrimidine derivatives for drug discovery and materials science, this specific compound does not appear to have been the subject of dedicated studies in cheminformatics or virtual screening for compound prioritization.

Cheminformatics and virtual screening are powerful computational tools used to predict the properties and potential biological activities of chemical compounds. These methodologies involve the use of sophisticated algorithms and large datasets to analyze chemical structures and forecast their behavior.

In a typical workflow, researchers might calculate a variety of molecular descriptors for a compound like This compound . These descriptors can include physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These values are crucial for assessing a compound's potential "drug-likeness" according to established guidelines like Lipinski's rule of five.

Following initial property calculations, virtual screening techniques such as molecular docking could be employed. This would involve computationally modeling the interaction of This compound with the binding site of a specific biological target, such as an enzyme or a receptor. The goal of such a study would be to predict the binding affinity and mode of interaction, thereby prioritizing the compound for further experimental testing.

However, at present, there are no publicly available research articles, datasets, or computational studies that have specifically applied these methodologies to This compound . The absence of such data prevents a detailed analysis of its computationally predicted properties or its prioritization for any particular biological application based on virtual screening.

The field of computational chemistry is vast and continually expanding. While no specific studies on This compound are currently available, the general principles of cheminformatics and virtual screening remain relevant for its future investigation. Should researchers decide to explore the potential of this compound, the application of these computational methods would be a critical first step in its evaluation.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated research on the chemical compound This compound . While the broader classes of pyrimidine and pyridine derivatives have been subjects of extensive study in coordination and supramolecular chemistry, specific experimental data and detailed findings for this particular molecule are not presently available in published research. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on its coordination chemistry, supramolecular interactions, and applications cannot be generated at this time.

The fundamental building blocks of the requested article, such as detailed research findings and data tables on coordination modes, binding affinities, and structural characterization of metal complexes involving this compound, are absent from the current body of scientific literature. Similarly, there is no specific information regarding its self-assembly processes, hydrogen bonding networks in crystalline architectures, or verified applications in luminescent materials, sensors, or catalysis.

While general principles of ligand design and the known behaviors of related compounds can offer a conceptual framework, any attempt to create a detailed article on this compound itself would necessitate speculation and extrapolation. This would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on the specified compound.

Further research and publication of experimental work specifically investigating this compound are required before a detailed and authoritative article on its specific chemical and physical properties can be written.

Conclusion

2-(Pyridin-3-yl)pyrimidine-4,6-diol emerges as a molecule of considerable chemical interest, despite the limited direct research on it. Its structure is a deliberate fusion of two of the most important heterocycles in chemistry. The analysis of its probable synthesis, tautomerism, and potential for supramolecular assembly and metal coordination reveals a rich and complex chemical character. Its promise as a ligand for luminescent materials and as a scaffold for organic electronics highlights its potential value in the advancement of materials science and chemical biology. Further experimental investigation into its synthesis and properties is warranted to fully unlock the potential of this versatile pyrimidine-pyridyl conjugate.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Pyridin-3-yl)pyrimidine-4,6-diol in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural analysis.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The diol tautomer would likely show a characteristic broad singlet for the hydroxyl (-OH) protons, with its chemical shift being concentration and solvent-dependent. The protons on the pyrimidine (B1678525) and pyridine (B92270) rings will appear in the aromatic region (typically 7.0-9.0 ppm). The pyridine ring protons are anticipated to show a characteristic splitting pattern: a doublet of doublets for the proton at position 2' of the pyridine ring, a doublet for the proton at position 6', a triplet for the proton at position 5', and a singlet-like signal for the proton at position 4'. The single proton on the pyrimidine ring would likely appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for each carbon atom. The carbons bearing the hydroxyl groups (C4 and C6) would appear at a characteristic downfield shift. The carbon atoms of the pyridine and pyrimidine rings will resonate in the aromatic region, with their precise shifts influenced by the nitrogen atoms and the substituent.

Expected ¹H and ¹³C NMR Data for this compound: (Note: Data is hypothetical and based on typical chemical shifts for similar structures)

Atom Expected ¹H Chemical Shift (ppm, DMSO-d₆) Expected ¹³C Chemical Shift (ppm, DMSO-d₆)
Pyrimidine-H5~5.5 - 6.0 (s, 1H)~85 - 95
Pyrimidine-OH~11.0 - 13.0 (br s, 2H)-
Pyridine-H2'~9.1 - 9.3 (d, 1H)~150 - 155
Pyridine-H4'~8.4 - 8.6 (dt, 1H)~135 - 140
Pyridine-H5'~7.5 - 7.7 (dd, 1H)~123 - 128
Pyridine-H6'~8.7 - 8.9 (dd, 1H)~148 - 152
Pyrimidine-C2-~158 - 162
Pyrimidine-C4/C6-~165 - 170
Pyridine-C3'-~130 - 135

2D NMR Techniques: To confirm the assignments from 1D NMR and to establish connectivity, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the proton-proton connectivities within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and pyrimidine rings, for instance, by observing a correlation between the pyridine protons (H2' or H4') and the pyrimidine C2 carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₇N₃O₂), the expected exact molecular weight is approximately 189.05 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition with high accuracy, confirming the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this polar molecule.

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Expected fragmentation pathways could include:

Loss of small neutral molecules such as CO or HCN.

Cleavage of the bond between the pyridine and pyrimidine rings, leading to fragments corresponding to the individual ring systems.

Expected Mass Spectrometry Data:

Technique Expected Observation Information Gained
HRMS (ESI+)[M+H]⁺ ion at m/z ≈ 190.0611Confirms molecular formula C₉H₇N₃O₂
MS/MSCharacteristic fragment ionsStructural confirmation through fragmentation pathways

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful crystallographic analysis would confirm the planar nature of the pyrimidine and pyridine rings and reveal the relative orientation of the two rings. It would also provide clear evidence of the tautomeric form present in the solid state (the diol vs. a keto-enol form). Furthermore, it would elucidate the hydrogen bonding network, which is expected to be extensive due to the presence of the hydroxyl groups and nitrogen atoms, playing a crucial role in the crystal packing.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-system. The position and intensity of these bands are sensitive to the solvent polarity and pH, which can be used to study the different ionic species of the compound.

Fluorescence spectroscopy could also be employed to study the emission properties of the compound. If fluorescent, the technique can provide information about the excited state and can be used to monitor interactions with other molecules, such as metal ions or biological macromolecules, which may cause a change in the fluorescence intensity or wavelength.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1500-1650 cm⁻¹ region. C-O stretching vibrations would be observed around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Expected Vibrational Spectroscopy Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (H-bonded)3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
C=N / C=C stretch1500 - 1650
C-O stretch1200 - 1300

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) is a highly effective technique. It allows for the separation of the target compound from any impurities, and the mass spectrometer provides molecular weight information for each separated component, aiding in the identification of by-products and degradation products.

Future Research Directions and Emerging Paradigms

Development of Advanced 2-(Pyridin-3-yl)pyrimidine-4,6-diol Derivatives with Enhanced Properties

The core structure of this compound is a privileged scaffold, and its future development hinges on the strategic synthesis of derivatives with fine-tuned and enhanced properties. Research into related pyrimidine (B1678525) and pyridine (B92270) compounds has demonstrated that targeted modifications can significantly amplify biological activity and introduce novel functionalities.

Future efforts will likely concentrate on creating libraries of derivatives through substitutions at various positions on both the pyrimidine and pyridine rings. For instance, the introduction of different aryl or heteroaryl groups, alkyl chains, and functional moieties like sulfhydryl or trifluoromethyl groups can modulate the compound's electronic, steric, and pharmacokinetic properties. mdpi.com Studies on related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown that such modifications can yield potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), including its drug-resistant mutant forms. nih.gov

A significant area of research is the design of hybrid molecules that combine the pyrimidine-pyridyl scaffold with other pharmacologically active fragments. mdpi.com This approach aims to create dual-action agents or to enhance targeting of specific biological sites. For example, coupling the pyrimidine ring with a sulfonamide core has been proposed to develop dual inhibitors for EGFR and human epidermal growth factor receptor 2 (HER2), which are implicated in various cancers. nih.gov Similarly, creating pyrimidine-tethered chalcone (B49325) hybrids has been explored for potential antitumor action. mdpi.com The development of 2,4-di(arylamino)pyrimidine cores is a key strategy for maintaining activity in inhibitors of mutant EGFR kinases. nih.gov

The table below summarizes research findings on various pyrimidine-pyridine derivatives, illustrating how structural modifications influence biological activity, a strategy directly applicable to the future development of this compound derivatives.

Derivative ClassTarget/ApplicationKey Research FindingCitation
Pyrido[3,4-d]pyrimidine (B3350098) derivativesEGFR-TKIs for NSCLCCompound B30 showed potent inhibitory activity against EGFRL858R (IC50 = 1.1 nM) and the resistant EGFRL858R/T790M/C797S mutant (IC50 = 7.2 nM). nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFR InhibitorsCompound 8a demonstrated high inhibitory activity against both wild-type EGFR (IC50 = 0.099 µM) and the EGFRT790M mutant (IC50 = 0.123 µM). nih.gov
4,6-Diaryl Pyrimidine derivativesCytotoxic Agents (Leukemia)Compound 21 was found to be 5-fold more potent than the reference drug Combretastatin A-4 against the HL-60 cell line. nih.gov
3-Cyano-4,6-diphenyl-pyridine/pyrimidine derivativesAnti-Influenza (PA-PB1 Interaction Inhibitors)Derivative 2d, with a pyrimidine core, showed significant activity with an EC50 value of 2.8 μM in a plaque reduction assay. mdpi.comresearchgate.net
Pyrimidine-pyrazine-oxazolesAnticancer AgentsCompounds 14 and 15 were effective against multiple cancer cell lines and significantly inhibited the EGFRL858R/T790M mutant kinase. mdpi.com

Integration with Nanotechnology for Advanced Material Design and Chemical Probe Development

The convergence of pyrimidine-pyridyl chemistry with nanotechnology opens up new frontiers for creating advanced materials and sophisticated research tools. The unique physicochemical properties of this compound and its derivatives make them suitable candidates for integration into nanostructured systems.

One emerging application is in the synthesis process itself. For example, magnesium oxide (MgO) nanoparticles have been successfully used as an efficient catalyst for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, demonstrating that nanotechnology can improve reaction yields and reduce synthesis time compared to classical methods. frontiersin.org This suggests a pathway for more sustainable and efficient production of advanced pyrimidine-pyridyl compounds.

Furthermore, these compounds can be functionalized onto nanoparticles to create targeted chemical probes or delivery systems. The pyrimidine-pyridyl scaffold can act as a recognition element for specific biomolecules, and when conjugated to quantum dots, gold nanoparticles, or other nanomaterials, it can be used for bioimaging and sensing applications. The development of such nanoprobes would allow for real-time visualization of biological processes and the tracking of molecular interactions within a cellular environment.

The design of advanced materials is another promising direction. The ability of the diol structure to participate in hydrogen bonding, combined with the aromatic nature of the pyridine and pyrimidine rings, allows for the self-assembly of supramolecular structures. Integrating these compounds into polymer matrices or onto surfaces could lead to the development of novel materials with tailored optical, electronic, or responsive properties for use in sensors, catalysis, or smart coatings.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While the biological activities of many pyrimidine derivatives are well-documented, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research will be critical in elucidating its biological role and identifying novel therapeutic applications. The broad spectrum of activities seen in related compounds—ranging from antimicrobial to anticancer and antiviral—suggests a rich and complex pharmacology awaiting discovery. nih.govnih.gov

A key research avenue is the screening of this compound and its advanced derivatives against large panels of biological targets, such as kinases, proteases, and other enzymes. For instance, various pyridopyrimidine derivatives have shown potent activity against protein kinases like EGFR, which are crucial in cancer progression. nih.govnih.gov Other related compounds have been found to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. nih.govresearchgate.net High-throughput screening campaigns could uncover unexpected interactions and open up entirely new therapeutic possibilities.

Another emerging paradigm is the targeting of protein-protein interactions (PPIs). mdpi.com These interactions are fundamental to most cellular processes, yet they have been historically difficult to target with small molecules. The structure of pyrimidine-pyridine derivatives has shown promise in this area. For example, certain derivatives have been specifically designed to disrupt the assembly of the influenza virus RNA-dependent RNA polymerase by inhibiting the interaction between the PA and PB1 subunits. mdpi.comresearchgate.net Investigating the potential of this compound to modulate such critical PPIs could lead to first-in-class therapeutic agents for a variety of diseases.

Further mechanistic studies, including cell cycle analysis and apoptosis assays, will be essential to understand how these compounds exert their effects at a cellular level. nih.govnih.gov Molecular modeling and docking studies can provide insights into the binding modes of these compounds with their biological targets, guiding the rational design of more potent and selective derivatives. nih.govresearchgate.net

Challenges and Opportunities in the Translational Research of Pyrimidine-Pyridyl Compounds

The translation of promising chemical compounds from the laboratory to real-world applications is a complex process fraught with challenges, but it also presents significant opportunities. For the class of pyrimidine-pyridyl compounds, a primary challenge is overcoming drug resistance. In many diseases, including cancer and infectious diseases, the emergence of resistance to frontline therapies is a major obstacle. nih.govnih.gov A significant opportunity lies in designing next-generation derivatives that can effectively target these resistant forms. Research has shown that novel pyrido[3,4-d]pyrimidine derivatives can inhibit EGFR mutants that are resistant to existing therapies, highlighting a clear path forward. nih.gov

Another challenge is achieving high specificity to minimize off-target effects. The broad bioactivity of the pyrimidine scaffold means that derivatives can interact with multiple biological targets, which can be beneficial in some contexts but can also lead to unwanted side effects. nih.govnih.gov The opportunity here lies in leveraging advanced computational methods and structural biology to design highly selective compounds. By understanding the precise interactions between a compound and its target, researchers can modify the scaffold to enhance affinity for the desired target while reducing binding to others.

The synthetic accessibility and structural diversity of the pyrimidine scaffold represent a major opportunity. nih.gov These compounds can be synthesized through established chemical routes, which can be optimized for large-scale production. The ability to easily create a wide range of derivatives facilitates extensive structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds with improved properties. nih.gov

Finally, the development of hybrid molecules and the integration with nanotechnology present exciting opportunities for overcoming challenges related to bioavailability and targeted delivery. mdpi.comfrontiersin.org Encapsulating these compounds in nanocarriers or designing them as part of a larger hybrid structure can improve their solubility, stability, and ability to reach the desired site of action, thereby enhancing their therapeutic potential.

Q & A

Q. How can interdisciplinary approaches enhance the development of derivatives with tailored properties?

  • Methodological Answer : Combine:
  • Combinatorial Chemistry : Generate libraries via parallel synthesis.
  • Cheminformatics : Cluster derivatives by descriptors (e.g., logP, H-bond donors).
  • High-Throughput Screening (HTS) : Test bioactivity in 96-well plates.
    Collaborative frameworks like ICReDD’s “chemical reaction design” integrate these methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.